

Application Notes and Protocols for P160 Peptide-Mediated Molecular Payload Delivery

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Compound of Interest

Compound Name: P160 peptide

Cat. No.: B15586047

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the **P160 peptide** as a precision tool for the targeted delivery of molecular payloads to cancer cells. The protocols detailed below are based on established methodologies and published data on the **P160 peptide**, offering a framework for its synthesis, labeling, and application in preclinical research.

Introduction to P160 Peptide

The **P160 peptide**, with the sequence VPWMEPAYQRFL, is a dodecapeptide identified through phage display for its specific binding affinity to neuroblastoma and breast cancer cells. [1][2] Its ability to be internalized by target cells makes it a promising vector for the delivery of various molecular payloads, including radioisotopes for imaging and therapy, and potentially chemotherapeutic agents. [1][2][3] The uptake of P160 is believed to occur via receptor-mediated endocytosis, suggesting a targeted mechanism of action. [1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the **P160 peptide** in preclinical studies.

Table 1: In Vitro Binding Affinity of **P160 Peptide**

Cell Line	Cancer Type	IC50 (μM)	Reference
MDA-MB-435	Breast Cancer	0.6	[2]
WAC 2	Neuroblastoma	1.66	[1]

Table 2: In Vitro Internalization of **P160 Peptide**

Cell Line	Cancer Type	Internalization Rate (% of total bound)	Incubation Time	Reference
WAC 2	Neuroblastoma	~50%	1 hour	[1][3]
MDA-MB-435	Breast Cancer	~40%	1 hour	[2]

Table 3: In Vivo Biodistribution of ¹³¹I-P160 in Tumor-Bearing Mice

Organ	Uptake (% Injected Dose/gram)	Time Point	Mouse Model	Reference
Tumor	~1.5	1 hour	Nude mice with MDA-MB-435 xenografts	[2]
Blood	~0.5	1 hour	Nude mice with MDA-MB-435 xenografts	[2]
Liver	~0.8	1 hour	Nude mice with MDA-MB-435 xenografts	[2]
Kidneys	~1.2	1 hour	Nude mice with MDA-MB-435 xenografts	[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of P160

This protocol describes the synthesis of the **P160 peptide** (VPWMEPAYQRFL) using the Fmoc/tBu strategy.

Materials:

- Fmoc-L-amino acids (Fmoc-Phe-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Pro-OH, Fmoc-Glu(tBu)-OH, Fmoc-Met-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH)
- Rink Amide resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- Diethyl ether
- HPLC-grade water and acetonitrile

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF for 5 minutes.
 - Repeat the treatment for 10 minutes.
 - Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
 - Add the coupling solution to the resin and agitate for 2 hours at room temperature.
 - Perform a Kaiser test to confirm the completion of the coupling reaction.
 - Wash the resin with DMF and DCM.
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the P160 sequence in reverse order (L, F, R, Q, Y, A, P, E, M, W, V).
- Cleavage and Deprotection:
 - After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.
 - Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w) for 3 hours at room temperature.
 - Filter the resin and collect the cleavage solution.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding cold diethyl ether.
 - Centrifuge to pellet the peptide, wash with cold ether, and air dry.

- Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.
- Confirm the identity and purity of the **P160 peptide** by mass spectrometry and analytical HPLC.

Protocol 2: Radiolabeling of P160 with Iodine-131

This protocol describes the direct radioiodination of the tyrosine residue in the **P160 peptide**.

Materials:

- **P160 peptide**
- Sodium Iodide (^{131}I)
- Chloramine-T
- Sodium metabisulfite
- Phosphate buffer (0.25 M, pH 7.5)
- Sephadex G-10 column
- Saline

Procedure:

- Dissolve 10 μg of **P160 peptide** in 25 μL of phosphate buffer.
- Add 1 mCi of Na^{131}I to the peptide solution.
- Initiate the reaction by adding 5 μL of Chloramine-T solution (2 mg/mL in phosphate buffer).
- Allow the reaction to proceed for 60-90 seconds at room temperature with gentle mixing.
- Quench the reaction by adding 10 μL of sodium metabisulfite solution (4 mg/mL in phosphate buffer).

- Purify the ^{131}I -labeled **P160 peptide** using a Sephadex G-10 column pre-equilibrated and eluted with saline.
- Collect fractions and determine the radiochemical purity by instant thin-layer chromatography (ITLC).

Protocol 3: In Vitro Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity of P160 to target cells.

Materials:

- Target cells (e.g., WAC 2 neuroblastoma or MDA-MB-435 breast cancer cells)
- Cell culture medium
- ^{131}I -P160
- Unlabeled **P160 peptide** (for competition)
- Binding buffer (e.g., serum-free medium with 0.1% BSA)
- PBS
- Gamma counter

Procedure:

- Seed the target cells in 24-well plates and grow to 80-90% confluency.
- Wash the cells with ice-cold PBS.
- Add 500 μL of binding buffer to each well.
- Add a constant concentration of ^{131}I -P160 (e.g., 1 nM) to each well.
- Add increasing concentrations of unlabeled P160 (e.g., 10^{-12} M to 10^{-6} M) to the wells.

- Incubate the plates at 4°C for 1 hour to allow binding to reach equilibrium while minimizing internalization.
- Wash the cells three times with ice-cold PBS to remove unbound peptide.
- Lyse the cells with 1 M NaOH.
- Measure the radioactivity in the cell lysates using a gamma counter.
- Plot the percentage of specific binding against the concentration of unlabeled P160 and calculate the IC50 value.

Protocol 4: Cellular Internalization Assay

This protocol determines the rate of P160 internalization into target cells.

Materials:

- Target cells
- Cell culture medium
- ¹³¹I-P160
- Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
- PBS
- Gamma counter

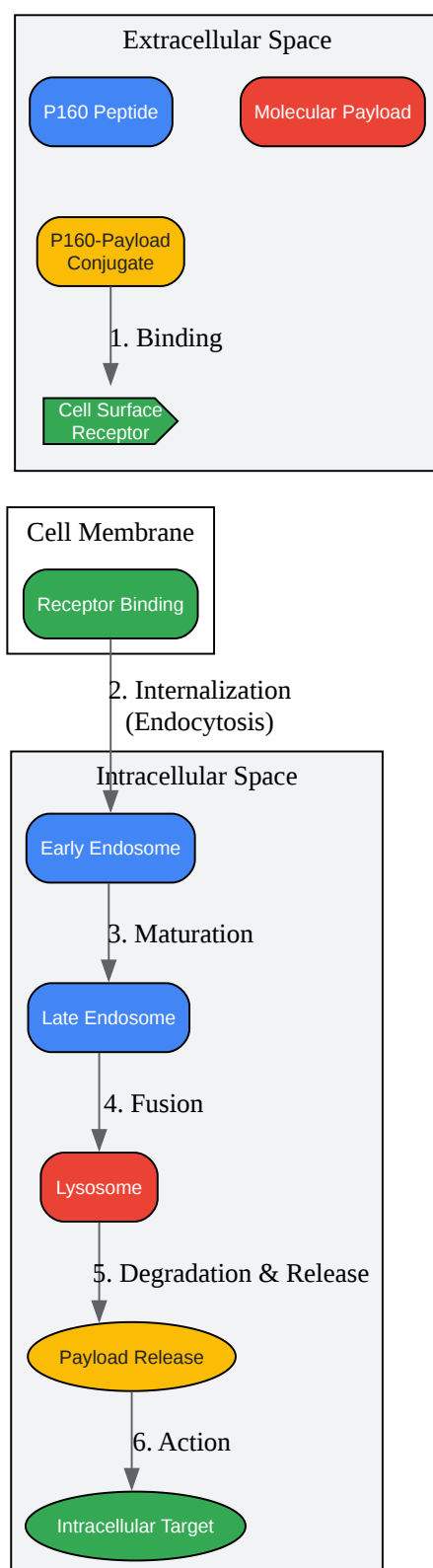
Procedure:

- Seed the target cells in 24-well plates and grow to 80-90% confluency.
- Wash the cells with serum-free medium.
- Add ¹³¹I-P160 in serum-free medium to the cells and incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

- At each time point, stop the internalization by placing the plate on ice and washing the cells three times with ice-cold PBS.
- To separate surface-bound from internalized peptide, incubate the cells with ice-cold acid wash buffer for 5 minutes on ice.
- Collect the supernatant containing the surface-bound fraction.
- Wash the cells once more with ice-cold PBS.
- Lyse the cells with 1 M NaOH to release the internalized fraction.
- Measure the radioactivity in both the surface-bound and internalized fractions using a gamma counter.
- Calculate the percentage of internalized peptide as $(\text{internalized counts}) / (\text{total counts} [\text{surface-bound} + \text{internalized}]) \times 100$.

Visualizations

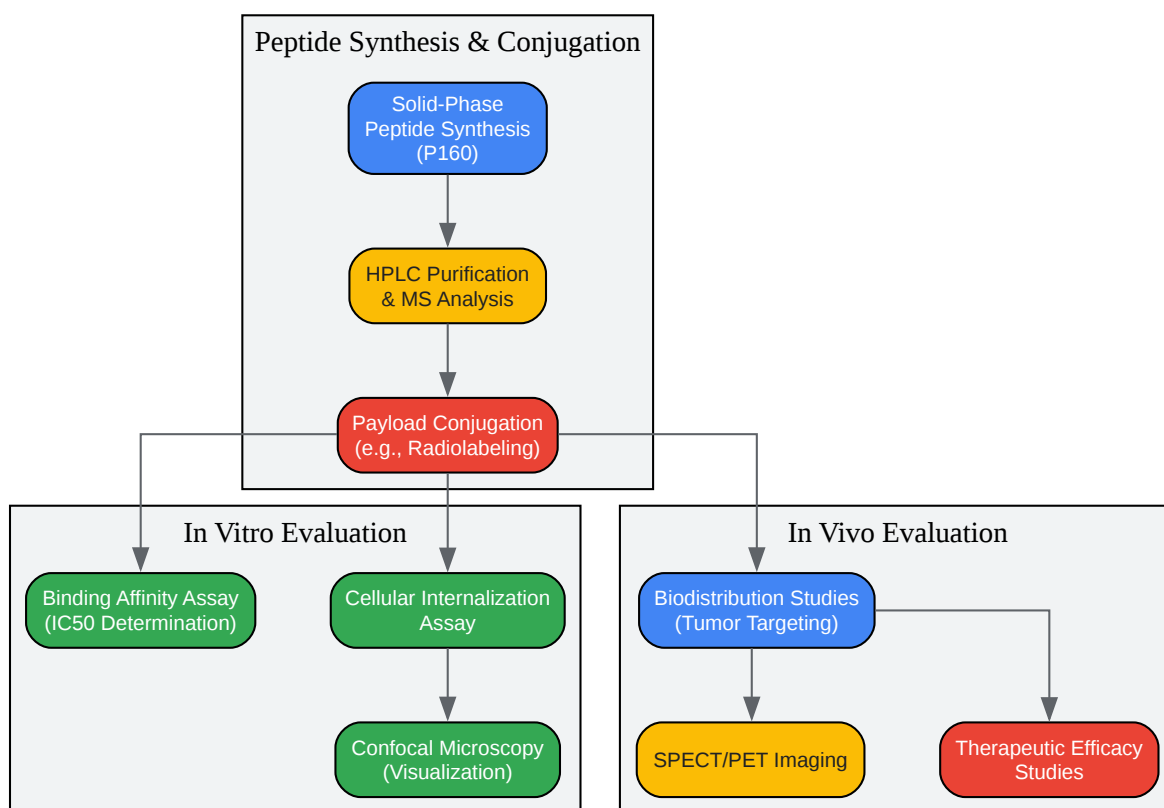
Signaling Pathway: Receptor-Mediated Endocytosis of P160



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Caption: Proposed mechanism of P160-mediated payload delivery via receptor-mediated endocytosis.

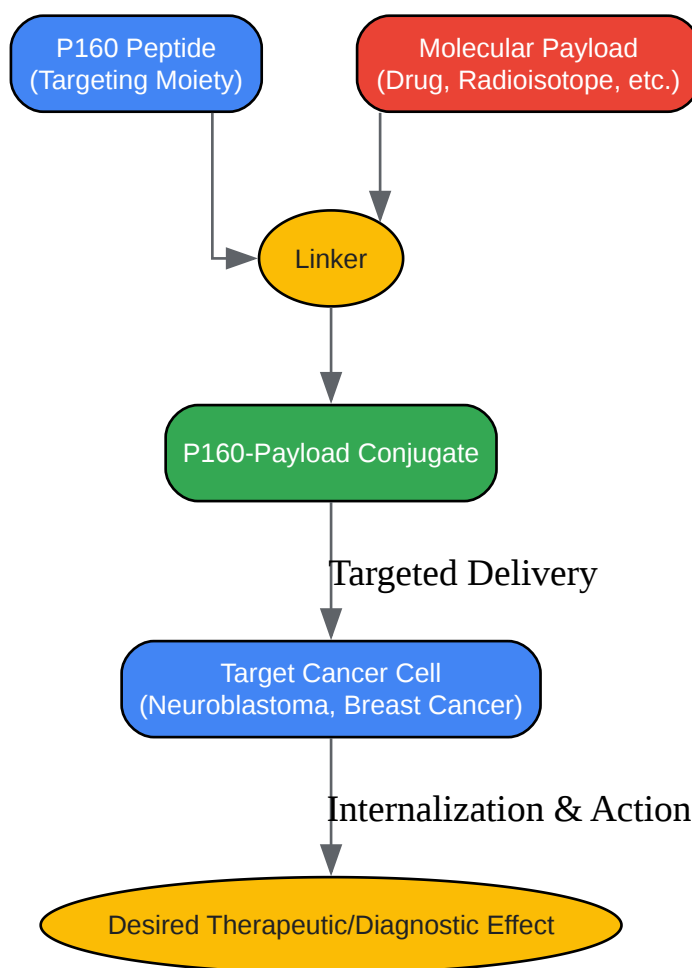
Experimental Workflow: P160 Peptide Synthesis and Evaluation



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Caption: Overall workflow for the synthesis and preclinical evaluation of P160-payload conjugates.

Logical Relationship: Payload Delivery Strategy



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